molecular formula C16H21NO5 B6201146 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid CAS No. 1131220-40-0

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

Cat. No.: B6201146
CAS No.: 1131220-40-0
M. Wt: 307.34 g/mol
InChI Key: BWLHTRAQVOVRCJ-CYBMUJFWSA-N
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Description

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is a complex organic compound with a unique structure that includes a morpholine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzoic acid moiety through a coupling reaction. The reaction conditions often require the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Scientific Research Applications

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid

Uniqueness

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is unique due to its specific combination of a morpholine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves the protection of the morpholine group, followed by the introduction of the benzoic acid moiety. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the morpholine nitrogen. The benzoic acid moiety is introduced through a nucleophilic substitution reaction using 4-bromobenzoic acid as the starting material.", "Starting Materials": ["4-bromobenzoic acid", "morpholine", "tert-butyl chloroformate", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide (DMF)", "dichloromethane (DCM)", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol"], "Reaction": ["1. Protection of morpholine: Morpholine is treated with tert-butyl chloroformate and triethylamine in DCM to form the Boc-protected morpholine.", "2. Nucleophilic substitution: The Boc-protected morpholine is reacted with 4-bromobenzoic acid in the presence of diisopropylethylamine and DMF to form the desired product, 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid.", "3. Deprotection: The Boc group is removed using sodium bicarbonate and ethanol to obtain the final product." ] }

CAS No.

1131220-40-0

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1

InChI Key

BWLHTRAQVOVRCJ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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